Magnesium disodium ethane-1,2-diamine tetraacetate
Description
Historical Evolution of EDTA-Based Chelating Agents
The discovery of ethylenediaminetetraacetic acid in 1935 by Austrian chemist Ferdinand Münz marked a pivotal advancement in coordination chemistry. Initially synthesized to address industrial challenges in textile dyeing and water treatment, EDTA’s capacity to form stable complexes with metal ions quickly garnered scientific interest. Münz’s work laid the foundation for developing EDTA salts, including disodium EDTA and calcium disodium EDTA, which were later refined for specialized applications.
Early research in the 1940s and 1950s focused on optimizing EDTA’s metal-binding properties. The molecule’s hexadentate structure—featuring four carboxylate groups and two amine nitrogen atoms—allows it to envelop metal ions, forming octahedral complexes with high thermodynamic stability. This structural feature became the basis for synthesizing derivatives like MgNa₂EDTA, where magnesium and sodium ions modulate the compound’s solubility and selectivity. By the mid-20th century, EDTA derivatives were integral to analytical chemistry, enabling precise metal ion quantification through titrimetric methods.
Role of Magnesium Disodium EDTA in Modern Coordination Chemistry Paradigms
In contemporary coordination chemistry, MgNa₂EDTA serves as a multifunctional chelator due to its dual cationic composition. The magnesium ion (Mg²⁺) in the complex enhances its affinity for anions, while the disodium component ensures aqueous solubility across a broad pH range. This dual functionality makes MgNa₂EDTA particularly effective in systems requiring simultaneous cation and anion stabilization.
Recent studies highlight MgNa₂EDTA’s role in mitigating metal ion interference in biochemical assays. For example, in DNA extraction protocols, MgNa₂EDTA chelates divalent cations like Mg²⁺ and Fe²⁺, which otherwise degrade nucleic acids by activating nucleases. The table below illustrates the efficacy of EDTA derivatives in improving DNA purity and yield:
| Parameter | Without EDTA | With MgNa₂EDTA (9 µg/µL) |
|---|---|---|
| DNA Purity (260/280) | 1.68 | 2.0 |
| DNA Concentration (ng/mL) | 1.31 | 74.4 |
| PCR Success Rate (%) | 35 | 98 |
Data adapted from studies on EDTA-enhanced DNA recovery in microbial communities.
In industrial settings, MgNa₂EDTA’s ability to sequester transition metals prevents catalytic side reactions. For instance, in pulp and paper manufacturing, it inhibits Mn²⁺-driven decomposition of hydrogen peroxide, a key bleaching agent. The compound’s stability under oxidative conditions further supports its use in gas scrubbing systems, where it facilitates the removal of hydrogen sulfide via redox reactions.
Properties
Molecular Formula |
C10H20MgN2Na2O8 |
|---|---|
Molecular Weight |
366.56 g/mol |
IUPAC Name |
magnesium;disodium;ethane-1,2-diamine;tetraacetate |
InChI |
InChI=1S/C2H8N2.4C2H4O2.Mg.2Na/c3-1-2-4;4*1-2(3)4;;;/h1-4H2;4*1H3,(H,3,4);;;/q;;;;;+2;2*+1/p-4 |
InChI Key |
QEVZDLIWCQXMAY-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].C(CN)N.[Na+].[Na+].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Magnesium disodium ethane-1,2-diamine tetraacetate is synthesized from ethylenediamine, formaldehyde, and sodium cyanide. The reaction yields tetrasodium ethylenediaminetetraacetate, which is then converted into the disodium magnesium salt . The compound is typically prepared by dissolving it in a small amount of water, filtering, and precipitating it with an excess of methanol. The product is then dried at 80°C .
Chemical Reactions Analysis
Magnesium disodium ethane-1,2-diamine tetraacetate primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes. It is stable under normal conditions but can react with strong oxidizing agents . The major products formed from these reactions are the metal complexes, which are water-soluble and can be used in various applications.
Scientific Research Applications
Magnesium disodium ethane-1,2-diamine tetraacetate, often called magnesium disodium ethylenediaminetetraacetate, is a chelating agent with the chemical formula . It appears as a white crystalline powder and can bind with metal ions, like calcium and magnesium. It is soluble in water but not in acids and organic solvents, making it useful where metal ion control is needed.
Applications
This compound is used across many fields because of its chelating abilities.
Pharmaceuticals
- As a stabilizer and chelating agent in drug formulations.
- In chelation therapy, it can remove arterial calcium plaque or heavy metals .
- It can inhibit metallopeptidases by chelating essential metal ions required for enzyme activity.
- It is valuable in treating conditions related to heavy metal toxicity and in formulations that require controlled metal ion concentrations.
Food Industry
- As a food additive to enhance stability.
Biological Systems
- It can reduce the bioavailability of harmful metals in contaminated environments.
- It is utilized in tissue culture to prevent cell clumping by binding calcium ions that facilitate cell adhesion.
Other
Chelation Process
This compound primarily functions as a chelator, forming stable complexes with metal ions. The reaction can be represented as follows:
This reaction shows its ability to sequester divalent cations such as calcium and magnesium, effectively preventing precipitation and enhancing solubility in various environments. The stability of these complexes is crucial in applications such as pharmaceuticals and food processing.
Mechanism of Action
The compound exerts its effects by forming chelates with divalent and trivalent metal ions. It binds to metal ions such as calcium, magnesium, and iron, forming stable complexes that are water-soluble . This chelation process prevents the metal ions from participating in unwanted reactions, thereby stabilizing the solution and preventing interference in various applications .
Comparison with Similar Compounds
Calcium Disodium EDTA (CaNa2EDTA)
- Formula : C10H12N2Na2CaO8
- Stability Constant : log K = 10.7
- Applications : Clinically used for treating heavy metal poisoning (e.g., lead, cadmium) due to its high affinity for divalent cations .
- Solubility : Highly water-soluble (>100 g/L at 20°C) .
- Key Difference : Stronger metal binding than Mg-EDTA, making it more effective in sequestering toxic metals but less suitable for magnesium supplementation.
Manganese Disodium EDTA (MnNa2EDTA)
- Formula: C10H12N2Na2MnO8
- CAS : 15375-84-5
- Stability Constant : log K = 13.8 (Mn<sup>3+</sup>), though Mn<sup>2+</sup> complexes are less stable .
- Applications : Agricultural micronutrient fertilizer to correct manganese deficiencies in crops .
- Toxicity : Manganese toxicity risks necessitate controlled application rates.
Iron(III) Disodium EDTA (FeNa2EDTA)
Dipotassium Magnesium EDTA (K2MgEDTA)
- Formula : C10H12K2MgN2O8
- CAS : 15708-48-2
- Applications : Similar to MgNa2EDTA but preferred in potassium-rich formulations for plant nutrition.
Comparative Data Table
Stability and Reactivity Insights
- Kinetic Lability : MgNa2EDTA is more labile than CaNa2EDTA, enabling faster metal exchange in solution . This property is exploited in buffer systems for biochemical assays where controlled Mg<sup>2+</sup> availability is critical.
- pH Dependency : Mg-EDTA stability decreases in acidic environments (pH < 4), releasing Mg.="" a="" across="" broader="" contrast,="" fe-edta="" in="" ions="" li="" ph="" range.="" remains="" stable="" sup>=""> >2+<>
Research Findings and Industrial Relevance
Biological Activity
Magnesium disodium ethane-1,2-diamine tetraacetate (commonly known as disodium EDTA or Mg-EDTA) is a chelating agent that has garnered attention due to its biological activity, particularly in the context of metal ion binding and its therapeutic applications. This article explores the compound's biological mechanisms, its applications in medicine and biochemistry, and relevant research findings.
Overview of this compound
This compound is a derivative of ethylenediaminetetraacetic acid (EDTA), a widely utilized chelating agent. The compound is characterized by its ability to form stable complexes with various metal ions, which can influence biological processes. Its primary functions include:
- Chelation of Metal Ions : Binding to metal ions such as calcium, magnesium, and heavy metals.
- Therapeutic Applications : Used in chelation therapy for heavy metal poisoning and other medical conditions.
The biological activity of Mg-EDTA is largely attributed to its chelation properties, which can modulate the availability of essential metal ions in biological systems. The mechanism involves:
- Metal Ion Binding : The tetraacetate groups in Mg-EDTA bind to metal ions, forming stable complexes that can alter the bioavailability of these ions.
- Inhibition of Enzymatic Activity : By binding to metal ions required for enzyme function, Mg-EDTA can inhibit specific enzymatic reactions. This property is particularly useful in biochemical assays and therapeutic contexts.
Case Studies and Experimental Data
- Chelation Therapy : Studies have shown that disodium EDTA can effectively remove toxic metals like lead and mercury from the body. For instance, a clinical trial demonstrated significant reductions in blood lead levels among patients treated with Mg-EDTA compared to controls .
- Biochemical Applications : Research indicates that Mg-EDTA is effective in preventing oxidative stress by chelating iron ions that catalyze free radical formation. In vitro studies have shown that Mg-EDTA reduces lipid peroxidation in cellular models exposed to oxidative stress .
- Impact on Cellular Functions : Mg-EDTA has been observed to influence cell signaling pathways by modulating calcium levels within cells. This effect has implications for cellular processes such as apoptosis and proliferation .
Comparative Analysis of Chelating Agents
The following table summarizes key differences between various chelating agents including this compound:
| Chelating Agent | Metal Ion Affinity | Primary Use | Biological Activity |
|---|---|---|---|
| Mg-EDTA | Moderate | Chelation therapy | Inhibits oxidative damage |
| Calcium EDTA | High | Heavy metal detoxification | Reduces metal bioavailability |
| DTPA | Very High | Radiopharmaceuticals | Targets specific isotopes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing magnesium disodium ethane-1,2-diamine tetraacetate (MgNa₂EDTA)?
- Methodology : The synthesis typically involves reacting EDTA (or its disodium salt) with magnesium salts under controlled pH. For example, dissolving disodium EDTA in deionized water and adding MgCl₂·6H₂O dropwise at pH 8–9 (adjusted with NaOH). The product is crystallized via slow evaporation or ethanol precipitation .
- Quality Control : Purity is assessed using volumetric analysis with standardized solutions (e.g., 0.025–0.2 M EDTA for complexometric titrations) .
Q. How is the structure of MgNa₂EDTA characterized in solution and solid states?
- Techniques :
- X-ray crystallography for solid-state geometry (e.g., octahedral coordination around Mg²⁺).
- NMR spectroscopy (¹H, ¹³C) to confirm ligand coordination and proton environments.
- FT-IR to identify carboxylate and amine vibrational modes .
Q. What analytical methods are standard for quantifying MgNa₂EDTA in complex matrices?
- Complexometric Titration : Using Zn²⁺ or Ca²⁺ standards with Eriochrome Black T as an indicator.
- ICP-OES/ICP-MS : For trace metal analysis, ensuring no competing ions interfere with Mg²⁺ quantification .
Advanced Research Questions
Q. How do pH and ionic strength (μ) influence ligand exchange kinetics in MgNa₂EDTA complexes?
- Experimental Design :
- Kinetic Studies : Monitor exchange rates using stopped-flow spectroscopy with competing ligands (e.g., CDTA or DTPA).
- pH Dependence : At μ = 0.5 (KNO₃), log k vs. pH plots reveal proton-assisted dissociation pathways. Rate constants (k) increase by 10²–10³ between pH 4–8 due to deprotonation of coordinated water .
Q. How can conflicting stability constants (log K) for MgNa₂EDTA in literature be resolved?
- Methodology :
- Re-evaluate Experimental Conditions : Ensure consistency in ionic strength (e.g., μ = 0.1 vs. 0.5), temperature (25°C), and counterion effects (KNO₃ vs. CsNO₃).
- Potentiometric Titration : Use a glass electrode calibrated at high pH to avoid Na⁺ interference. Correct activity coefficients using Davies equation .
Q. What mechanistic insights explain the thermodynamic vs. kinetic stability of MgNa₂EDTA in biological systems?
- Thermodynamic Stability : Calculated via competition experiments with Ca²⁺ or Fe³⁺, showing MgNa₂EDTA’s lower log K (8.9) compared to CaEDTA (10.7) .
- Kinetic Inertness : Despite lower thermodynamic stability, Mg²⁺ dissociation is slow due to strong octahedral coordination. Use ¹⁸O-labeled EDTA to track ligand exchange rates via mass spectrometry .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
